![molecular formula C14H22ClNO2 B1456101 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220027-34-8](/img/structure/B1456101.png)
4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
“4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with potential in scientific research. It has a molecular weight of 257.76 and its IUPAC name is 4-{[(4-methoxybenzyl)oxy]methyl}piperidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 . This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Synthesis of Complex Molecules
One significant application of this compound is in the synthesis of complex molecules. For example, the study by Tacke et al. (2003) explored sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type. This research aimed to understand the structural and pharmacological properties of these ligands, demonstrating the compound's role in developing potential therapeutic agents (Tacke et al., 2003).
Pharmacological Properties
Another significant application is in the evaluation of pharmacological properties. Studies have synthesized and tested various derivatives for activities such as analgesic, local anaesthetic, and antifungal activities. For instance, Rameshkumar et al. (2003) explored the synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives, highlighting the compound's potential in developing new pharmacological agents (Rameshkumar et al., 2003).
Material Science and Polymer Research
In material science and polymer research, modifications of piperidine derivatives have shown to enhance the properties of materials. For example, Desai et al. (2004) investigated hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers, demonstrating how structural modifications can improve material stability and performance (Desai et al., 2004).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s possible that the compound could be involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound is stored at ambient temperature , suggesting that it is stable under normal environmental conditions
Safety and Hazards
properties
IUPAC Name |
4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNCUVBTADQABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride | |
CAS RN |
1220027-34-8 | |
Record name | Piperidine, 4-[[(2-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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